molecular formula C18H17N3O5 B2590401 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide CAS No. 898430-57-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide

Cat. No. B2590401
CAS RN: 898430-57-4
M. Wt: 355.35
InChI Key: WQUPBKUHZYFPCD-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide, also known as MPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPN is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Wang et al. (2016) outlines the synthesis of related compounds, emphasizing their role as intermediates in creating biologically active compounds, particularly in anti-cancer research. This highlights the potential of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide in medicinal chemistry (Wang et al., 2016).

Anticancer Research

  • Research by Hour et al. (2007) demonstrates the synthesis and evaluation of similar compounds for their cytotoxicity against various cancer cell lines. Such studies are crucial for developing new anticancer drugs and understanding the compound's mechanism of action (Hour et al., 2007).

Quality Control in Drug Development

  • A paper by Sych et al. (2018) discusses the development of quality control methods for potential anticonvulsants related to this compound. This underscores the importance of stringent quality control in drug development, especially for new medicinal compounds (Sych et al., 2018).

Chemical Synthesis and Characterization

  • Al‐Sehemi et al. (2017) explored the synthesis and characterization of related N,N-diacylaniline derivatives, providing insight into the structural and electronic properties of these compounds. Such studies are fundamental for the development of new drugs and materials (Al‐Sehemi et al., 2017).

Antimicrobial and Antitubercular Activity

  • Wang et al. (2019) report the synthesis of novel nitrobenzamide derivatives and their significant in vitro antitubercular activity. This research contributes to the ongoing search for effective treatments against tuberculosis (Wang et al., 2019).

Corrosion Inhibition

  • A study by Mishra et al. (2018) investigates the corrosion inhibition properties of N-Phenyl-benzamide derivatives on mild steel in acidic environments. This kind of research finds applications in industrial settings, particularly in protecting metals from corrosion (Mishra et al., 2018).

Psycho- and Neurotropic Profiling

  • Podolsky et al. (2017) conducted a study on the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, highlighting the potential therapeutic applications of such compounds in treating neurological and psychological disorders (Podolsky et al., 2017).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-26-14-8-6-13(7-9-14)20-11-12(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUPBKUHZYFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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